BenchChemオンラインストアへようこそ!

SB-272183

5-HT1A receptor 5-HT1B receptor 5-HT1D receptor

SB-272183 is a validated tool compound for investigating the synergistic effects of combined 5-HT1A/1B/1D autoreceptor blockade, with high-affinity pKi values (8.0-8.7) and silent antagonism in native tissues. It is ideal for electrophysiology and behavioral studies requiring pure antagonism without partial agonism confounding. For research use only.

Molecular Formula C29H28ClN5O
Molecular Weight 498.0 g/mol
Cat. No. B1680823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSB-272183
Synonyms5-chloro-2,3-dihydro-6-(4-methylpiperazin-1-yl)-1-(4-(pyridin-4-yl)naphth-1-ylaminocarbonyl)-1H-indole
SB 272183
Molecular FormulaC29H28ClN5O
Molecular Weight498.0 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=C(C=C3CCN(C3=C2)C(=O)NC4=CC=C(C5=CC=CC=C54)C6=CC=NC=C6)Cl
InChIInChI=1S/C29H28ClN5O/c1-33-14-16-34(17-15-33)28-19-27-21(18-25(28)30)10-13-35(27)29(36)32-26-7-6-22(20-8-11-31-12-9-20)23-4-2-3-5-24(23)26/h2-9,11-12,18-19H,10,13-17H2,1H3,(H,32,36)
InChIKeyDAPBIPAGJXKFCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SB-272183 (5-chloro-6-(4-methylpiperazin-1-yl)-N-(4-pyridin-4-ylnaphthalen-1-yl)-2,3-dihydroindole-1-carboxamide) Procurement Guide: Potent 5-HT1A/1B/1D Antagonist for Serotonin Research


5-chloro-6-(4-methylpiperazin-1-yl)-N-(4-pyridin-4-ylnaphthalen-1-yl)-2,3-dihydroindole-1-carboxamide, commonly designated SB-272183, is a synthetic small-molecule organic compound with the molecular formula C29H28ClN5O and a molecular weight of approximately 498.03 g/mol [1]. Originally developed by GlaxoSmithKline, this compound is characterized as an antagonist of the serotonin 5-HT1A, 5-HT1B, and 5-HT1D receptors [2]. Its pharmacological profile positions it as a research tool for investigating serotonergic mechanisms relevant to antidepressant activity [3]. The compound features a substituted dihydroindole core, a piperazine moiety, and a pyridinyl-naphthalenyl carboxamide side chain, which contribute to its target engagement [4].

Procurement Risks: Why Substituting SB-272183 with Other Piperazine-Based 5-HT Antagonists Compromises Data Reproducibility


Generic substitution of SB-272183 with other piperazine-containing serotonin receptor ligands is not scientifically justifiable due to its unique and quantifiable multi-receptor antagonism profile. While many compounds in this class exhibit affinity for individual 5-HT1 subtypes or function as agonists, SB-272183 is characterized by a specific pattern of high-affinity antagonism across 5-HT1A, 5-HT1B, and 5-HT1D receptors with defined pKi values [1]. Moreover, structure-activity relationship (SAR) studies demonstrate that subtle modifications to the piperazine ring, such as the introduction of cis-2,6-dimethyl substitution, can profoundly alter both receptor selectivity and intrinsic activity, underscoring that even closely related analogs cannot be assumed to be functionally equivalent [2]. Replacing SB-272183 with a selective single-receptor antagonist or a partial agonist would therefore introduce a critical confounding variable, undermining the validity and reproducibility of experiments designed to probe combined 5-HT1 autoreceptor blockade.

SB-272183 Procurement: Quantified Differentiation vs. 5-HT1 Antagonist Comparators (GR127935, SB-224289, SB-616234-A)


Multi-Target Affinity Profile: Quantified pKi Values for 5-HT1A, 1B, and 1D Receptors

SB-272183 demonstrates high-affinity binding across three distinct human serotonin receptor subtypes (5-HT1A, 5-HT1B, and 5-HT1D) with pKi values of 8.0, 8.1, and 8.7, respectively [1]. This multi-target affinity profile differentiates it from comparators with more restricted selectivity. For example, SB-616234-A exhibits a pKi of 8.3 ± 0.2 at h5-HT1B receptors but is over 100-fold selective, showing significantly lower affinity for h5-HT1D receptors (pKi 6.6 ± 0.1) [2]. Conversely, GR127935, a known 5-HT1B/1D antagonist, serves as a functional comparator but lacks the same balanced, high-affinity profile across all three subtypes [3].

5-HT1A receptor 5-HT1B receptor 5-HT1D receptor Antagonist Binding Affinity pKi

Functional Antagonist Potency: Direct Comparison of pA2 and pKb Values vs. Sumatriptan-Induced Inhibition

In functional assays, SB-272183 acts as a potent antagonist. It inhibited 5-HT-induced [35S]-GTPγS binding at human 5-HT1A and 5-HT1B receptors with pA2 values of 8.2 and 8.5, respectively [1]. A separate in vitro electrophysiology study in rat dorsal raphe nucleus demonstrated that SB-272183 blocked sumatriptan-induced inhibition of 5-HT efflux with an apparent pKb of 7.2 [2]. While comparator data for pA2 at human receptors are not available, the pKb of 7.2 in native tissue establishes its functional antagonism of 5-HT1B/1D receptors in a physiologically relevant context.

Functional Antagonism 5-HT1A receptor 5-HT1B receptor pA2 pKb GTPγS Binding

Selectivity Window: ≥30-Fold Discrimination Over Other Receptor Classes

SB-272183 demonstrates a quantifiable selectivity window, being at least 30-fold selective for 5-HT1A, 5-HT1B, and 5-HT1D receptors over a range of other evaluated receptors [1]. This selectivity profile is a key differentiator from less specific serotonergic ligands and reduces the likelihood of confounding off-target effects in complex biological systems. For instance, the non-selective 5-HT2C receptor agonist m-chlorophenylpiperazine (mCPP) is known to produce distinct physiological effects, highlighting the value of a targeted multi-1 antagonist approach [2].

Receptor Selectivity Off-Target Activity Specificity 5-HT1 Receptors

Tissue-Specific Pharmacology: Silent Antagonist Profile in Native Tissue vs. Partial Agonism in Recombinant Systems

SB-272183 exhibits a pharmacologically important differential effect based on the experimental system. In human recombinant cell lines, it acts as a partial agonist with intrinsic activities of 0.4 (5-HT1A), 0.4 (5-HT1B), and 0.8 (5-HT1D) relative to 5-HT [1]. However, in native rat and human dorsal raphe nucleus tissue, SB-272183 displays no intrinsic activity up to 10 μM and functions as a silent antagonist [1]. This contrasts with compounds that exhibit consistent partial agonism across all systems, making SB-272183 a unique tool for dissecting system-dependent receptor pharmacology.

Native Tissue Recombinant System Partial Agonist Silent Antagonist Intrinsic Activity

SAR-Based Differentiation: Impact of Piperazine Substitution on Selectivity and Intrinsic Activity

Structure-activity relationship (SAR) studies centered on SB-272183 have identified that specific modifications to its core scaffold can drastically alter its pharmacological fingerprint. The introduction of a cis-2,6-dimethyl substitution onto the piperazine ring was found to be a key structural change that imparts a combination of excellent selectivity over 5-HT1A and 5-HT1D receptors and low intrinsic activity [1]. This finding demonstrates that the unmodified SB-272183 structure possesses a unique and sensitive pharmacological balance that cannot be replicated by simple piperazine analogs, reinforcing its value as a specific tool compound.

Structure-Activity Relationship SAR Piperazine Substitution Selectivity Intrinsic Activity

Recommended Research and Procurement Applications for SB-272183 Based on Quantitative Differentiation Data


In Vitro Functional Studies of Combined 5-HT1A/1B Autoreceptor Blockade

SB-272183 is the preferred tool compound for investigating the synergistic effects of simultaneous 5-HT1A and 5-HT1B autoreceptor antagonism on serotonin release. Its high-affinity pKi values for both receptors (8.0 and 8.1, respectively) and its functional antagonism (pA2 values of 8.2 and 8.5) [1] make it ideally suited for in vitro assays such as [3H]-5-HT release from cortical slices, where it has demonstrated potentiation at 100 and 1000 nM [2]. Use of a single-target antagonist would not reproduce this combined mechanism.

In Vivo Studies in Native Tissue Requiring Silent 5-HT1 Antagonism

For in vivo studies or experiments using native tissue preparations (e.g., brain slice electrophysiology), SB-272183 is the appropriate choice for achieving silent 5-HT1 receptor antagonism. Its demonstrated lack of intrinsic activity in rat and human dorsal raphe nucleus up to 10 μM [1] ensures that observed effects are due to the blockade of endogenous serotonin tone rather than the introduction of partial agonism. This is critical for behavioral pharmacology studies aiming to deconvolve the role of 5-HT1 autoreceptors in antidepressant response, where a partial agonist could confound interpretation [2].

Structure-Activity Relationship (SAR) Studies and Lead Optimization

SB-272183 serves as a validated starting point or reference standard for medicinal chemistry campaigns focused on developing novel antidepressants targeting the serotonergic system. Its well-characterized SAR [1] provides a robust framework for evaluating new chemical entities. Researchers can benchmark the affinity, selectivity, and intrinsic activity of newly synthesized analogs against the quantifiable profile of SB-272183 to assess the impact of structural modifications on key pharmacological parameters like selectivity over 5-HT1A/1D receptors and functional output [2].

Pharmacological Validation of 5-HT1B/1D-Mediated Effects in Native Systems

SB-272183 is a validated tool for confirming the involvement of 5-HT1B and 5-HT1D receptors in functional responses measured in native tissue. Its ability to block sumatriptan-induced inhibition of 5-HT efflux with an apparent pKb of 7.2 in rat dorsal raphe nucleus [1] provides a specific and quantifiable functional endpoint. This makes it useful for studies seeking to dissect the contributions of specific 5-HT1 receptor subtypes to complex physiological processes where selective agonists like sumatriptan are used as a stimulus.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for SB-272183

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.